Pyrazolo[1,5-a]pyrimidine hydrochloride
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Overview
Description
Pyrazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant attention in various fields of scientific research. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring. The unique structural features of this compound make it a valuable scaffold for the development of various pharmacologically active molecules and materials with distinct photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for scaling up the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrimidine N-oxides, while reduction can produce reduced derivatives with altered electronic properties .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which play crucial roles in cell cycle regulation and signal transduction . The inhibition of these enzymes can lead to the disruption of cellular processes, ultimately resulting in antiproliferative and apoptotic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with distinct pharmacological properties.
Coumarin-153, Prodan, Rhodamine 6G: Commercial probes with comparable photophysical properties.
Uniqueness
Pyrazolo[1,5-a]pyrimidine hydrochloride stands out due to its versatile synthetic accessibility, tunable photophysical properties, and potential as a pharmacophore for drug development. Its ability to undergo various chemical transformations and its application in diverse fields make it a unique and valuable compound in scientific research .
Properties
Molecular Formula |
C6H6ClN3 |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidine;hydrochloride |
InChI |
InChI=1S/C6H5N3.ClH/c1-3-7-6-2-4-8-9(6)5-1;/h1-5H;1H |
InChI Key |
CHRXXJXYNLXBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1.Cl |
Origin of Product |
United States |
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